Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride
Description
Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride is a heterocyclic organic compound featuring a partially saturated pyrrole ring system. The molecule contains a methyl ester group at the 3-position and a methyl substituent at the 4-position, with a hydrochloride salt form enhancing its crystallinity.
Structural characterization of this compound typically employs single-crystal X-ray diffraction (SC-XRD), refined using programs like SHELXL , and visualized via tools such as Mercury . The hydrochloride salt form suggests strong ionic interactions in the solid state, which can be analyzed through hydrogen-bonding motifs and packing patterns using methodologies described by Bernstein et al. .
Properties
CAS No. |
137569-72-3 |
|---|---|
Molecular Formula |
C7H12ClNO2 |
Molecular Weight |
177.63 g/mol |
IUPAC Name |
methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c1-5-3-8-4-6(5)7(9)10-2;/h8H,3-4H2,1-2H3;1H |
InChI Key |
GGYCZNVIUXSINI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CNC1)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization via Condensation of Precursors
A common approach is the condensation of suitable β-ketoesters or oxalacetate derivatives with methylamine and aldehydes to form 2,5-dihydro-1H-pyrrole-3-carboxylate frameworks. For example, sodium diethyl oxalacetate reacts with methylamine and an aldehyde under reflux in ethanol to yield ethyl 4-substituted-2,5-dihydro-1H-pyrrole-3-carboxylates, which can be further modified to obtain methyl esters and the desired methyl substitution at the 4-position.
Table 1: Representative Synthesis of Ethyl 4-(hetero)phenyl-2,5-dihydro-1H-pyrrole-3-carboxylates
| Compound | Ar (Aryl Substituent) | Yield/Notes |
|---|---|---|
| 1a | Phenyl | Prepared via reflux in ethanol |
| 1b | p-Methoxyphenyl | Reflux in acidic solution for 7 h |
| 1c | p-Methylphenyl | Similar conditions as above |
| 1d | p-Hydroxyphenyl | Similar conditions as above |
This method involves heating a suspension of sodium diethyl oxalacetate, methylamine solution, and the aldehyde in ethanol under reflux until complete dissolution (~30 min). After cooling, acidification with hydrochloric acid precipitates the product, which is filtered and purified.
Esterification and Salt Formation
Following the formation of the dihydropyrrole core, esterification to the methyl ester is typically achieved by transesterification or direct methylation using methyl iodide in the presence of a base such as potassium carbonate in solvents like acetonitrile under reflux. The hydrochloride salt is then formed by treatment with hydrochloric acid, improving the compound’s solubility and stability.
Advanced Synthetic Techniques
Microwave-Assisted Synthesis
Microwave irradiation has been applied to analogous dihydropyrrole derivatives to accelerate reaction rates and improve yields. Using Fe₃O₄ nanoparticles as catalysts in ethanol/water mixtures under microwave conditions reduces reaction times from hours to minutes while maintaining moderate to high yields (>70%). This method minimizes side reactions and enhances reproducibility.
Multi-Step Functionalization
For more complex derivatives, multi-step synthetic routes involve selective halogenation, amination, or hydrazone formation at the pyrrole ring, followed by esterification and salt formation. For example, halogenated pyrrole carboxylic acids have been synthesized by refluxing substituted pyrrole precursors with sodium hydroxide, followed by acidification and isolation of the hydrochloride salt.
Reaction Conditions and Purification
- Solvents: Ethanol, acetonitrile, and water/ethanol mixtures are commonly used.
- Temperature: Reflux conditions (approximately 78–90 °C) are standard for condensation and esterification steps.
- Catalysts: Bases such as potassium carbonate or sodium hydroxide facilitate methylation and cyclization.
- Purification: Crude products are purified by filtration, washing with water and ether, and recrystallization from ethanol or other suitable solvents.
- Salt Formation: Treatment with hydrochloric acid under controlled pH yields the hydrochloride salt, which is isolated by filtration and drying under reduced pressure.
Data Tables Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | Sodium diethyl oxalacetate, methylamine, aldehyde in ethanol, reflux | 30 min reflux | 60–80 | Precipitates upon acidification |
| Esterification (Methylation) | Methyl iodide, K2CO3, acetonitrile, reflux | 3–6 hours | 70–85 | Followed by HCl treatment |
| Hydrochloride Salt Formation | HCl aqueous solution, room temperature | 1–2 hours | Quantitative | Enhances solubility and stability |
| Microwave-assisted synthesis | Fe₃O₄ nanoparticles catalyst, EtOH/H2O, microwave | 30 min | >70 | Faster and cleaner reaction |
Research Discoveries and Analytical Insights
- The hydrochloride salt form of methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate shows enhanced solubility in polar solvents compared to neutral esters, facilitating its use in medicinal chemistry.
- Microwave-assisted synthesis using nanoparticle catalysts represents a significant advancement, reducing reaction times and improving yields while minimizing impurities.
- Structural analysis by single-crystal X-ray diffraction confirms the integrity of the dihydropyrrole ring and substitution pattern, with hydrogen bonding in the crystal lattice contributing to stability.
- Comparative studies with halogenated and other substituted pyrrole carboxylates reveal that electronic and steric effects influence yields and physical properties such as melting points and NMR chemical shifts.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolin-4-ones.
Reduction: Reduction reactions can convert the compound into different pyrrole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, copper (II) catalysts, and various oxidizing agents . Reaction conditions often involve refluxing in ethanol or other solvents, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include pyrrolin-4-ones, substituted pyrroles, and other pyrrole derivatives .
Scientific Research Applications
Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit enzymes like HIV-1 protease, which is crucial for the replication of the virus . It may also interact with other molecular targets, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Crystallographic and Structural Features
Key structural parameters (bond lengths, angles, and torsion angles) of Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride can be compared to analogous pyrrole derivatives using crystallographic databases and software. For example:
Notes:
- Data derived via SHELXL refinement and Mercury analysis .
- The $ R_2^2(8) $ motif indicates a dimeric hydrogen-bonded ring, common in carboxylic acid derivatives, while the unsubstituted pyrrole lacks strong hydrogen-bond donors .
Intermolecular Interactions
The hydrochloride salt forms ionic interactions between the protonated amine and chloride ions, contrasting with neutral analogs that rely on weaker van der Waals forces. Mercury CSD analysis reveals distinct packing efficiencies:
The higher packing coefficient in the hydrochloride salt underscores the stabilizing role of ionic interactions.
Computational and Experimental Validation
WinGX and ORTEP enable the visualization of anisotropic displacement parameters, critical for assessing thermal motion differences between this compound and its analogs. For instance, the methyl substituent at the 4-position introduces steric hindrance, leading to elevated thermal parameters compared to unsubstituted derivatives.
Validation using PLATON ensures the absence of missed symmetry or twinning in the crystal structure, a step mandatory for reliable comparisons.
Biological Activity
Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C7H10ClN O2
- Molecular Weight : 165.62 g/mol
- CAS Number : 51827-12-4
The compound features a pyrrole ring, which is known for its diverse biological activities. Pyrrole derivatives often exhibit pharmacological properties that can be harnessed in drug development.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The specific synthetic route may vary, but it generally follows established protocols for pyrrole derivatives.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on pyrrole derivatives have shown promising results against various bacterial strains, including those resistant to conventional antibiotics.
| Compound | Activity | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound 32 | Anti-TB | <0.016 | |
| Methyl pyrrole derivative | Broad-spectrum | Variable |
Cytotoxicity and Safety Profile
The safety profile of this compound is crucial for its potential therapeutic applications. In vitro studies have demonstrated low cytotoxicity, indicating that it may be safe for use in further biological evaluations. For example, compounds derived from the pyrrole structure have shown IC50 values greater than 64 μg/mL in cytotoxicity assays .
The mechanism by which this compound exerts its biological effects is likely related to its interaction with specific biological targets. Pyrrole compounds often act by inhibiting key enzymes or disrupting cellular processes in pathogens.
Target Identification
Recent studies have focused on identifying the molecular targets of pyrrole derivatives. For instance, a study identified the inhibition of mycolic acid biosynthesis in Mycobacterium tuberculosis as a key mechanism for anti-TB activity . This highlights the potential of this compound in treating drug-resistant infections.
Case Studies
- Anti-Tuberculosis Activity : A series of pyrrole derivatives were evaluated for their anti-TB activity. Compound 32 showed excellent efficacy against drug-resistant strains with a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL .
- Cytotoxicity Studies : Various derivatives were tested for cytotoxic effects on human cell lines. Most exhibited low toxicity with IC50 values above 64 μg/mL, suggesting a favorable safety profile for further development .
Q & A
Q. Q1. What are the recommended synthetic routes for preparing Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride, and how can intermediates be characterized?
Methodological Answer:
- Synthesis : A common approach involves nucleophilic substitution or cyclization reactions. For example, ethyl pyrrole carboxylate derivatives are synthesized via coupling reactions (e.g., using benzoyl chlorides) followed by hydrochloride salt formation .
- Characterization : Use 1H NMR (e.g., δ 12.52 ppm for NH protons in DMSO-d6) and ESIMS (to confirm molecular ions, e.g., m/z 402.2 for analogous pyrrole derivatives) .
- Purity Analysis : Employ TLC with silica gel plates and UV detection for intermediate monitoring.
Q. Q2. How can discrepancies between spectroscopic data and X-ray crystallographic results for this compound be resolved?
Methodological Answer:
- Validation Tools : Use Mercury CSD to compare experimental crystallographic data (e.g., bond lengths, angles) with database entries . For anisotropic displacement parameters, employ ORTEP-III to visualize thermal ellipsoids .
- Refinement : Apply SHELXL for high-resolution refinement, ensuring hydrogen atom positions are consistent with NMR proton assignments .
- Case Study : If NMR suggests planar pyrrole rings but crystallography reveals puckering, cross-validate using DFT calculations (e.g., HOMO/LUMO analysis) to assess electronic effects .
Advanced Research: Impurity Profiling in Pharmaceutical Contexts
Q. Q3. What strategies are recommended for identifying and quantifying impurities in hydrochloride salts of pyrrole derivatives?
Methodological Answer:
- Chromatography : Use HPLC with C18 columns and UV detection (e.g., 254 nm). Reference standards like Imp. E(EP) (similar to the target compound) can calibrate retention times .
- Mass Spectrometry : LC-ESI-MS/MS identifies trace impurities (e.g., m/z deviations indicating methyl vs. ethyl substituents).
- Regulatory Compliance : Follow ICH Q3A/B guidelines for threshold reporting (e.g., 0.10% for unknown impurities).
Advanced Research: Computational Modeling of Reactivity
Q. Q4. How can computational methods predict the reactivity of the pyrrole ring in this compound?
Methodological Answer:
- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO/LUMO). For example, HOMO localization on the pyrrole ring indicates nucleophilic reactivity .
- Reactivity Predictions : Use MEP (Molecular Electrostatic Potential) maps to identify electrophilic/nucleophilic sites.
- Validation : Compare computed IR spectra (e.g., C=O stretches ~1700 cm⁻¹) with experimental data to confirm accuracy.
Basic Research: Crystallographic Data Collection and Refinement
Q. Q5. What protocols ensure reliable crystal structure determination for hydrochloride salts of heterocycles?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. For twinned crystals, apply SHELXD for structure solution .
- Refinement : In SHELXL , assign HCl counterions via difference Fourier maps and refine with isotropic displacement parameters .
- Validation : Check R1/wR2 residuals (<5%) and CCDC deposition compliance.
Advanced Research: Handling Hygroscopicity and Stability
Q. Q6. How should researchers address the hygroscopic nature of this hydrochloride salt during storage and handling?
Methodological Answer:
- Storage : Use airtight containers with desiccants (e.g., silica gel) under N2 atmosphere at −20°C .
- Stability Testing : Perform TGA/DSC to assess decomposition thresholds (e.g., >150°C for analogous pyrroles).
- In Situ Characterization : For moisture-sensitive samples, use glovebox-equipped XRD or FTIR .
Advanced Research: Intermolecular Interaction Analysis
Q. Q7. How can hydrogen-bonding networks and crystal packing motifs be analyzed for this compound?
Methodological Answer:
- Mercury CSD Materials Module : Identify π-π stacking or NH···Cl interactions via Packing Similarity calculations .
- Geometric Parameters : Calculate Hirshfeld surfaces to quantify contact contributions (e.g., Cl···H/N···H interactions).
- Visualization : Generate ORTEP-3 diagrams to annotate anisotropic displacement parameters .
Basic Research: Safety and Regulatory Compliance
Q. Q8. What safety protocols are critical when handling this compound in academic labs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
